tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula and a molecular weight of 200.28 g/mol. It is classified as a hazardous substance, indicated by the signal word "Danger," due to its potential to cause skin irritation, serious eye irritation, and respiratory issues . The compound is primarily recognized for its applications in scientific research, particularly as a building block for synthesizing more complex molecules.
The synthesis of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate can be achieved through several methods. A common approach involves:
These methods may vary in conditions such as temperature and reagents used, which can affect yield and purity.
The molecular structure of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate can be represented using different notations:
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13)
CC(C)(C)OC(=O)NCC1(CC1)CN
The structural formula indicates that the compound contains a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclopropyl moiety with an aminoethyl side chain. This unique structure contributes to its chemical reactivity and biological activity .
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate participates in various chemical reactions:
These reactions are essential for modifying the compound and exploring its derivatives for potential applications in medicinal chemistry and other fields .
The physical and chemical properties of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate include:
These properties are critical for handling and application in laboratory settings.
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate finds utility in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4